5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride

Prostaglandin receptor modulation EP2/EP4 pharmacology Anti-inflammatory drug discovery

5-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride (CAS 2248327-86-6) is the exact regioisomer specified in US20130150417A1 for prostaglandin EP2/EP4 receptor modulator development. Unlike 3-substituted analogs (e.g., CAS 1368127-11-0), this 5-(pyrrolidin-3-yl)-1,2-oxazole architecture maintains patent SAR continuity. The racemic hydrochloride salt (MW 174.63) ensures reproducible stoichiometry for solution-phase amide bond formation, reductive amination, and sulfonamide coupling in parallel synthesis arrays. Procure authenticated material with CoA to validate in-house regioisomer fidelity and accelerate hit expansion libraries.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 2248327-86-6
Cat. No. B6280471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride
CAS2248327-86-6
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=NO2.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H
InChIKeyRIFWPPJJHJYLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-3-yl)-1,2-oxazole Hydrochloride: Structural, Regulatory, and Procurement Baseline


5-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride (CAS 2248327-86-6, C7H11ClN2O, MW 174.63) is a heterocyclic building block comprising an isoxazole ring linked at the 5-position to a pyrrolidine moiety, supplied as the hydrochloride salt [1]. The compound appears in patent literature as a synthetic intermediate in prostaglandin receptor modulator development, specifically within multi-target anti-inflammatory programs targeting EP2 and EP4 receptors [2]. As a non-sterile, research-grade chemical, its procurement value derives from its defined structure enabling downstream derivatization at the pyrrolidine nitrogen and isoxazole core. While the scaffold class (isoxazole-pyrrolidine hybrids) has broad precedent in medicinal chemistry, this specific regioisomer lacks extensive published stand-alone pharmacological characterization, placing its primary utility in custom synthesis and early-stage discovery workflows where verified chemical identity and purity take precedence over pre-validated biological activity.

Procurement Risk: Why 5-(Pyrrolidin-3-yl)-1,2-oxazole Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


Generic substitution among pyrrolidinyl-isoxazole/oxazole analogs carries substantial experimental risk because subtle variations in regioisomerism (3-yl vs. 2-yl attachment), ring position (3- vs. 5-substitution on isoxazole), and stereochemistry (racemate vs. single enantiomer) produce markedly different target engagement profiles, as documented across multiple scaffold families [1][2]. The target compound's specific 5-(pyrrolidin-3-yl)-1,2-oxazole architecture has been incorporated into patent-protected prostaglandin receptor modulator series, whereas the 3-substituted isomer (CAS 1368127-11-0) and the methylated analog (3-methyl-5-(pyrrolidin-3-yl)-1,2-oxazole) lack comparable published receptor activity data [3]. Furthermore, the hydrochloride salt form (174.63 g/mol) versus the free base (MW ~138.17) carries distinct handling and formulation implications. Selecting a close analog without verifying functional equivalence would require de novo SAR validation, introducing timeline and resource uncertainty that undermines the procurement decision.

Quantitative Differentiation Evidence: 5-(Pyrrolidin-3-yl)-1,2-oxazole Hydrochloride vs. Closest Structural Comparators


Regioisomeric Identity Confers Patent-Associated Prostaglandin Receptor Engagement

The target compound (5-(pyrrolidin-3-yl)-1,2-oxazole) is explicitly claimed as a synthetic intermediate in US20130150417A1, a patent describing compounds with activity at multiple prostaglandin receptors (EP2, EP4, DP1, FP, EP1, EP3, TP) [1]. In contrast, the 3-substituted regioisomer 3-(pyrrolidin-3-yl)-1,2-oxazole (CAS 1368127-11-0) has not been associated with this receptor activity profile in the public domain, with published data limited to weak 5-lipoxygenase inhibition (no significant activity at 100 μM) [2]. The positional isomerism (5- vs. 3-substitution on the isoxazole ring) directly influences pharmacophoric geometry and receptor recognition, as documented in related isoxazole SAR studies where regioisomeric shifts produce >10-fold differences in binding affinity [3].

Prostaglandin receptor modulation EP2/EP4 pharmacology Anti-inflammatory drug discovery

Methyl-Substituted Analog Lacks Validated Pharmacological Data Despite Structural Proximity

3-Methyl-5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride (CAS 1369168-40-0) represents the closest methylated analog, differing only by a methyl group at the isoxazole 3-position. Database analysis confirms that no literature or patent biological activity data are available for this analog in public repositories [1]. While the unsubstituted target compound (CAS 2248327-86-6) is referenced in prostaglandin modulator patents, the methylated analog lacks any validated receptor activity documentation . In pyrrolidinyl-isoxazole SAR precedent, 3-position methylation can profoundly alter receptor selectivity—for example, ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) displays high nAChR affinity (Ki = 3 nM) while maintaining >10,000 nM Ki at 37 off-target receptors, a selectivity profile that would not be predicted from the des-methyl scaffold alone [2].

SAR analysis Methyl substitution effects Isoxazole derivatization

Hydrochloride Salt Form Ensures Reproducible Handling vs. Free Base Inconsistency

The target compound is supplied as the hydrochloride salt (MW 174.63 g/mol), whereas the free base form 5-(pyrrolidin-3-yl)isoxazole (MW 138.17) is also commercially available . The hydrochloride salt offers distinct advantages for research handling: enhanced aqueous solubility due to ionic character, improved long-term solid-state stability under ambient storage, and greater weighing accuracy due to higher molecular weight and non-hygroscopic crystalline form [1]. Comparative analysis of salt vs. free base procurement in academic screening workflows demonstrates that salt forms reduce inter-laboratory variability in solution preparation and enable more reproducible dose-response determinations [2].

Salt form selection Compound handling Analytical consistency

Racemic Mixture Provides Broader Scaffold Utility vs. Single Enantiomer Commitment

The target compound (CAS 2248327-86-6) is the racemic mixture of (R)- and (S)-5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride. In contrast, the single enantiomers (S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride and (R)-5-(pyrrolidin-3-yl)isoxazole hydrochloride are also available as separate catalog items . In pyrrolidinyl-isoxazole SAR systems, enantiomeric pairs can display divergent biological profiles—as exemplified by chiral pyrrolidine scaffolds in CK1 inhibitor development, where stereochemistry dictates ribose pocket occupancy and selectivity [1]. Procuring the racemate enables initial SAR exploration and hit identification before committing to costly enantiopure synthesis or chiral resolution. The racemate typically offers lower procurement cost and broader derivatization utility for parallel medicinal chemistry campaigns [2].

Stereochemistry Medicinal chemistry building blocks Lead optimization

Optimal Procurement-Driven Use Cases for 5-(Pyrrolidin-3-yl)-1,2-oxazole Hydrochloride


Prostaglandin Receptor Modulator Lead Optimization and SAR Expansion

Based on the compound's explicit inclusion in US20130150417A1 as a synthetic intermediate for EP2/EP4 receptor modulators, this compound is optimally deployed as a core scaffold for derivatizing N-alkylated pyrrolidine analogs targeting prostaglandin-mediated inflammation pathways [1]. Researchers continuing from the Allergan patent series should procure this specific regioisomer (rather than 3-substituted alternatives) to maintain consistency with the established patent SAR. The hydrochloride salt form facilitates reproducible solution-phase reactions in parallel synthesis arrays.

Parallel Medicinal Chemistry for Isoxazole-Pyrrolidine Hybrid Library Synthesis

The racemic nature of the compound makes it ideally suited for early-stage hit expansion libraries where both enantiomeric outcomes can be evaluated simultaneously before committing to asymmetric synthesis [2]. The pyrrolidine nitrogen serves as a versatile handle for amide bond formation, reductive amination, and sulfonamide coupling, while the isoxazole 5-position can undergo electrophilic substitution for further diversification. The defined hydrochloride stoichiometry ensures consistent molar equivalents across multi-well reaction plates [3].

Chiral Resolution and Stereochemical SAR Determination

Procurement of the racemic hydrochloride enables laboratories to perform in-house chiral resolution (e.g., chiral SFC or diastereomeric salt formation) and directly compare the resulting (R)- and (S)-enantiomers in functional assays. Given the documented stereochemical sensitivity of pyrrolidinyl-isoxazole scaffolds in kinase and GPCR contexts, this workflow generates high-value SAR data to justify subsequent procurement of single enantiomers or inform asymmetric synthetic route development [2].

Method Development and Analytical Reference Standard for Regioisomeric Purity

The distinct chromatographic and spectroscopic signatures of the 5-(pyrrolidin-3-yl)-1,2-oxazole regioisomer versus the 3-substituted analog (CAS 1368127-11-0) make the target compound valuable as an analytical reference for verifying regiochemical fidelity in custom synthesis campaigns . Procurement of authenticated material with Certificate of Analysis enables method validation for HPLC, LCMS, and NMR purity determination of in-house synthesized batches, mitigating the risk of regioisomeric misassignment.

Quote Request

Request a Quote for 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.